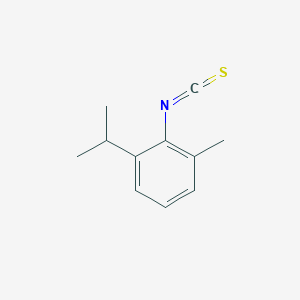

2-Isopropyl-6-methylphenyl isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isopropyl-6-methylphenyl isothiocyanate is an organic compound with the molecular formula C11H13NS. It is a member of the isothiocyanate family, which is known for its diverse applications in organic synthesis and biological research. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring substituted with isopropyl and methyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Isopropyl-6-methylphenyl isothiocyanate can be synthesized through several methods:

From Amines and Thiophosgene: This traditional method involves the reaction of the corresponding amine with thiophosgene.

From Amines and Carbon Disulfide: Another method involves the reaction of the corresponding amine with carbon disulfide in the presence of di-tert-butyl dicarbonate and a catalyst such as DMAP or DABCO.

From Phenyl Chlorothionoformate and Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of amines with phenyl isothiocyanate under mild conditions and in the presence of a solvent like dimethylbenzene. This method is advantageous due to its low toxicity, cost-effectiveness, and high yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-Isopropyl-6-methylphenyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form thioureas.

Addition Reactions: It can participate in addition reactions with alcohols to form carbamates.

Common Reagents and Conditions

Amines: React with this compound to form thioureas.

Alcohols: React with this compound to form carbamates, often catalyzed by tertiary amines or metal salts.

Major Products

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Applications De Recherche Scientifique

2-Isopropyl-6-methylphenyl isothiocyanate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent for the preparation of various derivatives.

Biology: Employed in bioconjugation techniques due to its ability to form stable bonds with biomolecules.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-Isopropyl-6-methylphenyl isothiocyanate involves its electrophilic nature, which allows it to react with nucleophiles such as amines and alcohols. This reactivity is due to the electron-withdrawing effect of the isothiocyanate group, which makes the carbon atom in the -N=C=S group highly susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenyl isothiocyanate: Lacks the isopropyl and methyl substituents, making it less sterically hindered and more reactive.

2,6-Dimethylphenyl isothiocyanate: Similar structure but lacks the isopropyl group, affecting its reactivity and steric properties.

Uniqueness

2-Isopropyl-6-methylphenyl isothiocyanate is unique due to its specific substitution pattern, which influences its reactivity and steric properties. The presence of both isopropyl and methyl groups on the phenyl ring makes it distinct from other isothiocyanates .

Activité Biologique

2-Isopropyl-6-methylphenyl isothiocyanate (IMPI) is an organic compound belonging to the isothiocyanate family, characterized by the molecular formula C11H13NS. This compound is notable for its diverse biological activities, particularly in cancer research, and its applications in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The structure of IMPI includes an isothiocyanate functional group (-N=C=S) attached to a phenyl ring that has both isopropyl and methyl substituents. This unique substitution pattern influences its reactivity and biological activity.

Isothiocyanates like IMPI are known to act as chemoselective electrophiles , interacting with various biological targets. They can modulate enzyme activity and influence gene expression through interactions with transcription factors. The specific mechanisms include:

- Inhibition of Enzymes : IMPI may inhibit certain enzymes involved in cancer progression.

- Antioxidant Activity : It exhibits potential antioxidant properties, reducing oxidative stress in cells.

- Anti-inflammatory Effects : IMPI has been shown to reduce inflammation, which is a contributing factor in many chronic diseases.

Pharmacological Properties

The pharmacokinetics of IMPI, including its absorption, distribution, metabolism, and excretion (ADME), are not fully characterized. However, general properties of isothiocyanates indicate that they are typically absorbed in the gastrointestinal tract and metabolized in the liver.

Anticancer Activity

IMPI has garnered attention for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through various pathways:

- Cell Cycle Arrest : IMPI may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Induction of Apoptosis : Studies have shown that IMPI can trigger programmed cell death in certain cancer cell lines.

Case Studies

- Breast Cancer Research : In vitro studies demonstrated that IMPI significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation and mitochondrial dysfunction .

- Colorectal Cancer : Another study highlighted the compound's ability to suppress tumor growth in colorectal cancer models, suggesting its potential as a therapeutic agent .

Antimicrobial Properties

IMPI has also been investigated for its antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial agents.

Comparison with Related Compounds

To understand the unique properties of IMPI, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Isopropyl-6-methylphenyl ITC | Isopropyl and methyl substituents | Anticancer, anti-inflammatory |

| Phenyl Isothiocyanate | No additional substituents | Less reactive, lower biological activity |

| 2,6-Dimethylphenyl Isothiocyanate | Lacks isopropyl group | Similar anticancer properties |

Propriétés

IUPAC Name |

2-isothiocyanato-1-methyl-3-propan-2-ylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFPHTAQERHCES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343251 |

Source

|

| Record name | 2-Isopropyl-6-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-86-4 |

Source

|

| Record name | 2-Isopropyl-6-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.